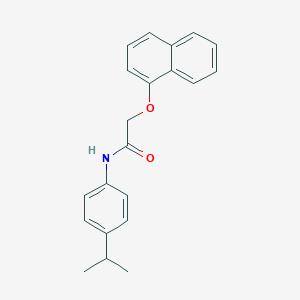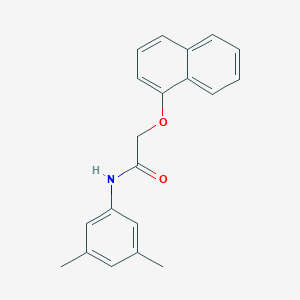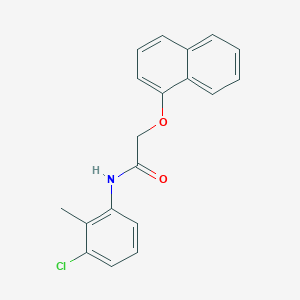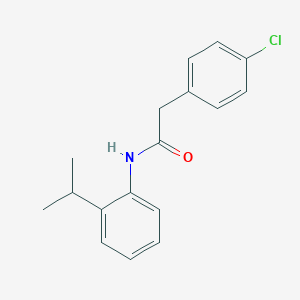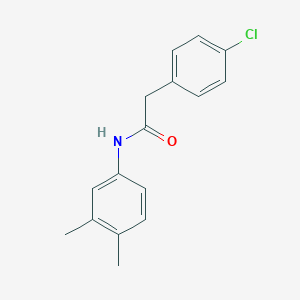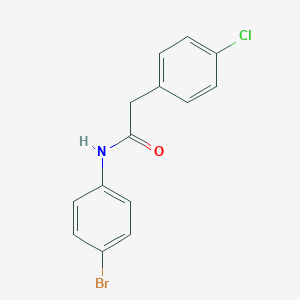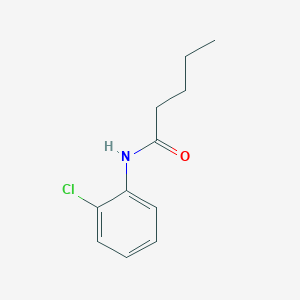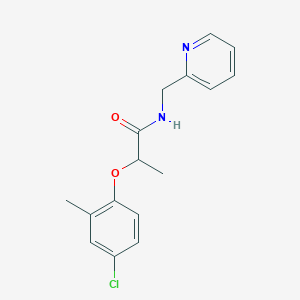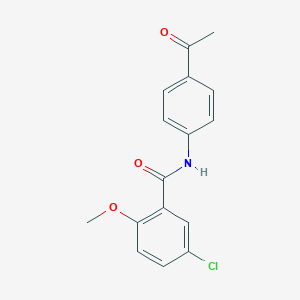
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, also known as ACMB, is a chemical compound that has been widely studied for its potential applications in scientific research. ACMB is a member of the benzamide family of compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. In cancer cells, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. In neurons, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration. N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied in a variety of research fields. N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has also been found to exhibit potent biological activity, making it a useful tool for studying the mechanisms of disease and potential treatments. However, there are also some limitations to the use of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide in lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. Additionally, the exact mechanism of action of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new cancer therapies based on the antitumor activity of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. Researchers may also explore the potential of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate the exact mechanism of action of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide and to identify potential targets for drug development. Overall, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide is a promising compound for scientific research with potential applications in a variety of fields.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride and 4-acetylphenylamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a white crystalline solid. This synthesis method has been well-established and has been used in numerous studies to produce N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide for research purposes.
Scientific Research Applications
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and pharmacology. In cancer research, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
UPARRUJJALUIFK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



